3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

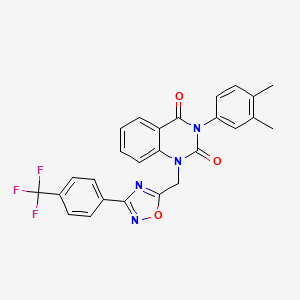

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 3,4-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked trifluoromethylphenyl moiety at position 1. The quinazoline-dione scaffold is well-documented for its pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula |

C26H19F3N4O3 |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C26H19F3N4O3/c1-15-7-12-19(13-16(15)2)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-8-10-18(11-9-17)26(27,28)29/h3-13H,14H2,1-2H3 |

InChI Key |

QSNJFDPHEGMDNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo condensation, cyclization, and functional group transformations.

Condensation Reaction: The initial step may involve the condensation of 3,4-dimethylphenylamine with an appropriate aldehyde to form an imine intermediate.

Cyclization: The imine intermediate can then undergo cyclization with a suitable reagent to form the quinazoline core.

Functionalization: The quinazoline core is further functionalized by introducing the oxadiazole and trifluoromethylphenyl groups through various organic reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the quinazoline and oxadiazole rings serve as reactive sites for nucleophilic substitution.

Example Reaction :

Alkylation at the quinazoline N1 position using benzyl halides under basic conditions:

textQuinazoline-dione + 4-isopropylbenzyl bromide → N1-alkylated derivative + HBr

Conditions :

Amide Coupling Reactions

The compound’s carbonyl groups participate in coupling reactions with amines or hydrazides.

Notable Protocol :

Stepwise synthesis involving HATU-mediated coupling with 3-methoxypropylamine:

text4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid + 3-methoxypropylamine → Amide product

Key Data :

-

Reagents: HATU (1.1 eq.), DIPEA (3.0 eq.)

-

Solvent: DMF, room temperature

-

Reaction Time: 16 hours

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reported Hydrolysis Pathway :

Acid-catalyzed cleavage of the oxadiazole ring:

textOxadiazole + H₂O (acidic) → Carboxylic acid + ammonia

Conditions :

Reduction of Carbonyl Groups

Selective reduction of the quinazoline-dione’s carbonyl groups using NaBH₄ or LiAlH₄ has been attempted but requires precise control to avoid over-reduction.

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to meta positions due to its strong electron-withdrawing effect.

Stability Under Synthetic Conditions

Catalytic Reactions

Palladium-Catalyzed Cross-Coupling :

The compound’s aryl halide derivatives (if synthesized) undergo Suzuki-Miyaura coupling with boronic acids.

Side Reactions and Byproducts

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antimicrobial properties. For instance, a study reported the synthesis of several quinazoline derivatives that acted as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated against various bacterial strains and showed moderate to significant activity compared to standard drugs . The presence of the oxadiazole moiety in the compound may enhance its bioactivity by improving membrane permeability and target interaction.

2. Anticancer Properties

The compound's structural framework suggests potential anticancer applications. Related studies on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicate that modifications in similar scaffolds can lead to effective anticancer agents against multiple cancer cell lines . The incorporation of trifluoromethyl groups is known to influence biological activity positively by enhancing lipophilicity and metabolic stability.

Material Science Applications

1. UV Absorption

Compounds with similar structures have been explored for their UV absorption capabilities. The incorporation of phenyl and oxadiazole groups can enhance the light absorption characteristics of materials . Such properties are beneficial in developing UV stabilizers for polymers and coatings.

2. Photonic Applications

The unique electronic properties imparted by the trifluoromethyl and dimethylphenyl substituents could be harnessed in photonic devices. Research into related compounds has shown their potential as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient light emission and absorption are critical .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It may bind to receptors, modulating signal transduction pathways.

Proteins: Interaction with proteins can lead to changes in cellular functions.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound belongs to a broader class of quinazoline-dione derivatives , which are often modified with heterocyclic substituents to optimize bioactivity. Key structural analogs include:

Functional Group Impact on Bioactivity

- 1,2,4-Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole ring is electron-deficient compared to triazoles, which may alter binding interactions (e.g., reduced hydrogen-bond donation but increased dipole interactions) .

- Trifluoromethyl Group : The CF₃ substituent in the target compound likely improves metabolic stability and membrane permeability compared to hydroxyl or methyl groups in analogs .

- Quinazoline-dione Core : Shared with compounds 7a–e (), this core provides a planar structure for intercalation or enzyme inhibition, but the absence of a triazole at position 6 in the target compound may reduce nucleic acid targeting .

Computational and Experimental Insights

While none of the provided evidence directly analyzes the target compound, AutoDock Vina () could hypothetically predict its binding affinity to targets like kinases or antimicrobial proteins. Comparative docking studies might reveal stronger hydrophobic interactions due to the CF₃ group compared to hydroxylated analogs (e.g., ) .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline with potential applications in antimicrobial and anticancer therapies. Quinazoline derivatives have been widely studied for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Synthesis and Characterization

This compound was synthesized through a multi-step process involving the reaction of various aromatic and heterocyclic compounds. The structure was confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The presence of functional groups such as oxadiazole and quinazoline contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound was evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 12 | 70 |

| 15 | Escherichia coli | 11 | 75 |

| 14a | Candida albicans | 13 | 75 |

| 14b | Staphylococcus aureus | 12 | 70 |

The inhibition zones indicate that compounds 14a and 14b showed moderate activity against Staphylococcus aureus and Candida albicans, with MIC values suggesting effective concentrations for antimicrobial action .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Evaluation

In a recent study, a series of quinazoline derivatives were tested against human breast cancer cells (MCF-7). The results demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM over a period of 48 hours. This suggests potential use in cancer therapy .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically, it has been shown to act as an inhibitor of DNA gyrase and topoisomerase IV in bacteria, which are critical for maintaining DNA structure during replication .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between the compound and its biological targets. The binding affinity of the compound to DNA gyrase was evaluated using computational methods. The results indicated strong binding interactions with key amino acid residues in the active site of the enzyme.

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Compound | DNA Gyrase | -9.8 |

| Reference | DNA Gyrase | -8.5 |

These findings suggest that the compound's structural features facilitate effective binding to the target enzyme, enhancing its potential as an antimicrobial agent .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization should integrate statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. For example, variables such as reaction temperature, solvent polarity, and catalyst loading can be systematically varied. Quantum chemical calculations (e.g., density functional theory, DFT) may predict intermediate stability and transition states, guiding solvent selection and reaction pathway refinement . Real-time monitoring via spectroscopy (e.g., NMR or FTIR) can identify side reactions, enabling iterative adjustments.

Advanced: What computational methods are suitable for elucidating the compound’s mechanistic pathways in catalytic reactions?

Methodological Answer:

Mechanistic studies benefit from hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model electron transfer and bond-breaking/forming events. Reaction path searches using nudged elastic band (NEB) methods can map energy barriers for intermediates. Coupling these with AI-driven parameter optimization (e.g., via COMSOL Multiphysics integration) allows rapid exploration of substituent effects on reactivity, such as the electron-withdrawing trifluoromethyl group’s role in oxadiazole ring stability .

Basic: How should researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

Contradictions in NMR or mass spectrometry data may arise from impurities or tautomeric equilibria. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Cross-validate with X-ray crystallography if single crystals are obtainable. Statistical error analysis (e.g., Monte Carlo simulations) quantifies measurement uncertainties and identifies systematic biases .

Advanced: What strategies are effective for studying the compound’s bioactivity against structurally similar targets?

Methodological Answer:

Leverage molecular docking and dynamics simulations to predict binding affinities with targets like kinases or GPCRs. Compare with analogs (e.g., triazole- or oxadiazole-containing compounds) to isolate substituent effects. For example, the 1,2,4-oxadiazole moiety’s rigidity may enhance binding pocket compatibility. Experimental validation via enzyme inhibition assays (e.g., IC50 determination) should use dose-response curves with triplicate measurements to ensure reproducibility .

Basic: How can solvent effects on the compound’s photophysical properties be systematically evaluated?

Methodological Answer:

Conduct solvatochromic studies using UV-Vis and fluorescence spectroscopy across solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate spectral shifts with solvent parameters (e.g., Kamlet-Taft π* or ET30). Time-dependent DFT (TD-DFT) simulations model excited-state behavior and charge-transfer transitions. For example, the trifluoromethyl group’s electron-withdrawing nature may amplify polarity-dependent emission .

Advanced: What computational tools are recommended for predicting the compound’s environmental degradation pathways?

Methodological Answer:

AI-driven platforms (e.g., ICReDD’s reaction design tools) combine cheminformatics databases with quantum chemical computations to simulate hydrolysis, oxidation, or photolysis pathways. Machine learning models trained on analogous quinazoline-diones predict half-lives in aquatic systems. Experimental validation via LC-MS/MS identifies degradation byproducts, with kinetic modeling (e.g., pseudo-first-order rate constants) quantifying persistence .

Basic: What analytical techniques are critical for characterizing the compound’s polymorphic forms?

Methodological Answer:

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and phase transitions. Pair with powder X-ray diffraction (PXRD) to distinguish crystalline forms. Solid-state NMR (ssNMR) resolves hydrogen-bonding networks, while Raman spectroscopy detects conformational differences in the quinazoline-dione core. Computational crystal structure prediction (CSP) tools (e.g., USPEX) guide polymorph screening .

Advanced: How can researchers investigate the compound’s structure-activity relationship (SAR) for heterocyclic modifications?

Methodological Answer:

Synthesize derivatives with systematic substitutions (e.g., replacing dimethylphenyl with halophenyl groups). Evaluate SAR using multivariate regression analysis, correlating electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Fragment-based drug design (FBDD) identifies critical pharmacophores, such as the oxadiazole-methyl linker’s role in membrane permeability. Free-energy perturbation (FEP) simulations quantify substituent contributions to binding .

Basic: What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Adopt quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity and particle size. Use design of experiments (DoE) to optimize parameters (e.g., mixing rate, cooling gradient). Process analytical technology (PAT) tools (e.g., in-line IR probes) monitor reaction progress dynamically. Statistical process control (SPC) charts track variability, with root-cause analysis (e.g., Ishikawa diagrams) addressing deviations .

Advanced: How can AI enhance the compound’s reaction monitoring and real-time optimization?

Methodological Answer:

AI platforms (e.g., self-driving laboratories) integrate robotic synthesis with real-time spectral data. Reinforcement learning algorithms adjust conditions (e.g., stoichiometry, temperature) to maximize yield. Predictive models trained on historical data identify optimal workup steps, such as column chromatography vs. crystallization. Blockchain-secured data sharing accelerates collaborative optimization across research groups .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.